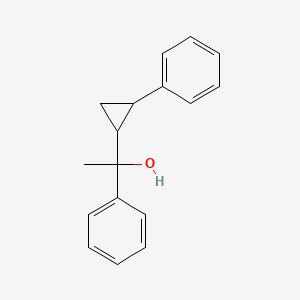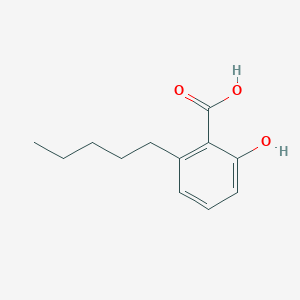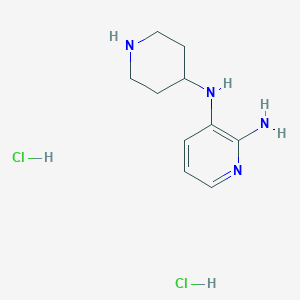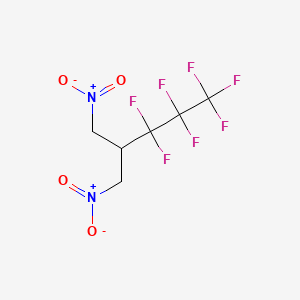![molecular formula C8H11BClNO3 B13989512 3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride is a boron-containing compound known for its unique chemical structure and potential applications in medicinal chemistry. This compound has garnered attention due to its ability to inhibit specific enzymes, making it a promising candidate for drug development, particularly in the treatment of bacterial infections and tuberculosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the oxaborole ring: This step involves the reaction of a suitable boronic acid derivative with an appropriate diol under acidic conditions to form the oxaborole ring.
Introduction of the aminomethyl group: The aminomethyl group is introduced through a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; typically carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxaborole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the aminomethyl group.
科学研究应用
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting leucyl-tRNA synthetase in Mycobacterium tuberculosis.
Medicine: Investigated for its potential as an antibacterial and antitubercular agent.
作用机制
The compound exerts its effects by inhibiting the enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in bacteria. By binding to the active site of the enzyme, it prevents the incorporation of leucine into the growing peptide chain, thereby inhibiting bacterial growth and proliferation. This mechanism is particularly effective against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborole-1(3H)-ol: Another boron-containing compound with similar enzyme inhibitory properties.
(S)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborole-1(3H)-ol hydrochloride: A structurally similar compound with potential antibacterial activity.
Uniqueness
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride is unique due to its specific inhibition of leucyl-tRNA synthetase, which is not commonly targeted by other antibacterial agents. This specificity provides an advantage in developing treatments for drug-resistant bacterial strains.
属性
分子式 |
C8H11BClNO3 |
|---|---|
分子量 |
215.44 g/mol |
IUPAC 名称 |
3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-ol;hydrochloride |
InChI |
InChI=1S/C8H10BNO3.ClH/c10-4-7-5-2-1-3-6(11)8(5)9(12)13-7;/h1-3,7,11-12H,4,10H2;1H |
InChI 键 |
UBSKAXCTLQCSBK-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(C=CC=C2O)C(O1)CN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



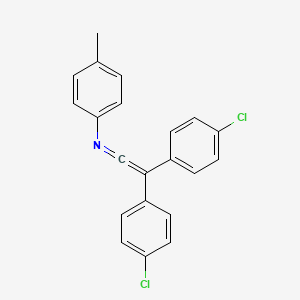
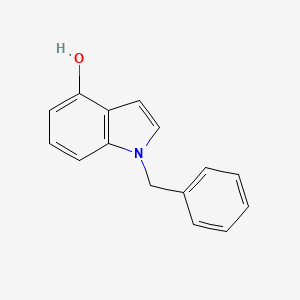
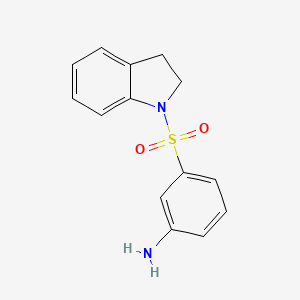

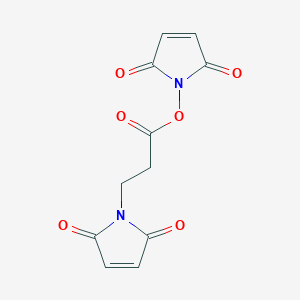
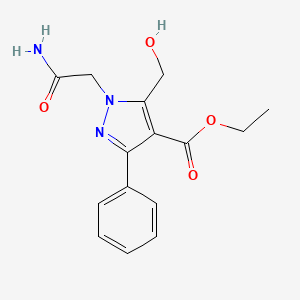
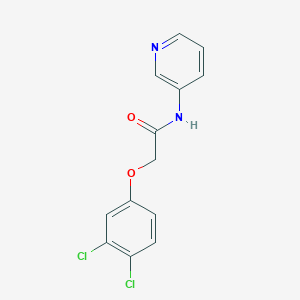
![N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13989465.png)
